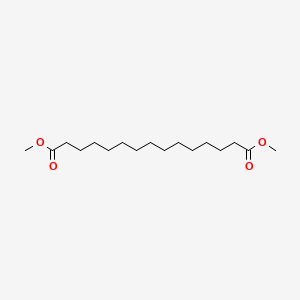

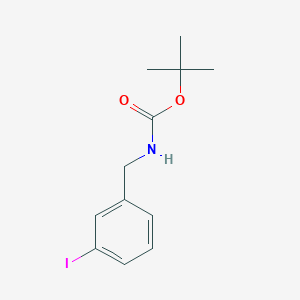

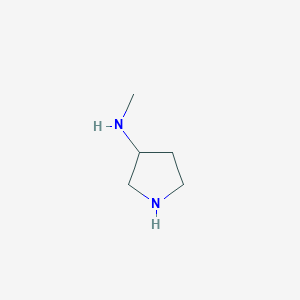

![molecular formula C8H5NS2 B1589923 4H-Dithieno[3,2-b:2',3'-d]pyrrole CAS No. 88537-32-0](/img/structure/B1589923.png)

4H-Dithieno[3,2-b:2',3'-d]pyrrole

説明

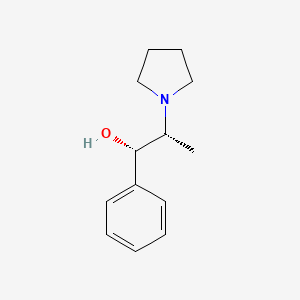

4H-Dithieno[3,2-b:2',3'-d]pyrrole is a heterocyclic compound that has been extensively studied due to its unique properties and potential applications in various fields of research. This compound is formed by the fusion of two thiophene rings and a pyrrole ring, which gives it a characteristic structure and properties that are different from other heterocyclic compounds.

科学的研究の応用

Organic Electronics and Solar Cells

The electron-rich dithieno[3,2-b:2’,3’-d]pyrrole (DTP) unit is commonly used as the donor part in donor-acceptor-based organic semiconductors. These are particularly important for applications in organic electronics and organic solar cells, where they contribute to efficient energy conversion .

Hole Transport Materials for Photovoltaic Cells

DTP derivatives are crucial as hole transport materials (HTMs) in photovoltaic cells due to their enhanced π-conjugation across fused thiophene rings. This property significantly improves the efficiency of perovskite solar cells (PSCs) .

Atomic Force Microscopy

DTP-based materials have been utilized in current sensing atomic force microscopy (CS-AFM) for thin films, which is essential for analyzing surface properties and conducting pathways at the nanoscale .

Photocatalysis in Polymerization

Photocatalysts based on dithieno[3,2-b:2’,3’-d]pyrrole have been used for the polymerization of various monomers under UV irradiation. This process results in polymers with controlled molecular weights and low polydispersity indexes, which is valuable for creating precise polymeric materials .

Photoinduced Metal-Free Atom Transfer Radical Polymerization

Organic photocatalysts containing 4H-Dithieno[3,2-b:2’,3’-d]pyrrole moieties have been developed for photoinduced metal-free atom transfer radical polymerization. This technique is significant for synthesizing polymers without the need for metal catalysts, which can be beneficial for environmental and cost considerations .

Electron Donating Controlling Strategy

A strategy involving the control of electron donation has been designed using several dithieno[3,2-b:2’,3’-d]pyrrole derivatives. This approach is important for fine-tuning electronic properties in various materials, which can lead to advancements in electronic devices and sensors .

作用機序

Target of Action

4H-Dithieno[3,2-b:2’,3’-d]pyrrole, often referred to as DTP, is primarily targeted in the field of organic semiconductors . It is a key building block in the synthesis of donor-acceptor molecules, which are crucial in various organic technologies . The primary role of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole is to serve as an electron-rich unit, providing better π-conjugation across fused thiophene rings .

Mode of Action

The mode of action of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole involves its interaction with other components in a semiconductor. The compound’s electron-rich nature allows it to donate electrons effectively, contributing to the overall conductivity of the material . Changing the relative positions of the sulphurs in DTPs leads to cross-conjugated iso-DTPs with decreased HOMO and increased LUMO energy levels in the monomers and stabilized frontier molecular orbitals in the polymers .

Biochemical Pathways

The biochemical pathways affected by 4H-Dithieno[3,2-b:2’,3’-d]pyrrole are primarily related to the synthesis and function of organic semiconductors . The compound’s electron-donating ability enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of organic solar cells .

Pharmacokinetics

The compound’s electron-rich nature and effective π-conjugation contribute to the overall performance and efficiency of the semiconductor .

Result of Action

The result of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole’s action is the enhanced performance of organic semiconductors. By donating electrons and providing better π-conjugation, the compound improves the efficiency of organic solar cells . It also contributes to the stability of the semiconductor, as evidenced by the long-term aging test of a device based on a DTP derivative .

Action Environment

The action of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole can be influenced by environmental factors. For instance, the compound’s performance in organic semiconductors can be affected by humidity . Devices based on dtp derivatives have shown good stability even after two months of aging under controlled (20%) humidity in the dark .

特性

IUPAC Name |

3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NS2/c1-3-10-7-5(1)9-6-2-4-11-8(6)7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSAGAKIMFPMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC3=C2SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10519613 | |

| Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Dithieno[3,2-b:2',3'-d]pyrrole | |

CAS RN |

88537-32-0 | |

| Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。